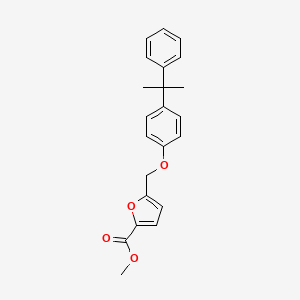

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate

Description

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate is an organic compound with a complex structure that includes a furan ring, a phenylpropan-2-yl group, and a phenoxy methyl group

Propriétés

IUPAC Name |

methyl 5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-22(2,16-7-5-4-6-8-16)17-9-11-18(12-10-17)25-15-19-13-14-20(26-19)21(23)24-3/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFPWKZIMHXYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5-hydroxymethylfurfural with 4-(2-phenylpropan-2-yl)phenol in the presence of a suitable base to form the intermediate compound. This intermediate is then esterified using methyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenoxy derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

A comparative study was conducted to evaluate the efficacy of this compound against established anticancer agents like doxorubicin:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Methyl Compound | HepG2 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

The results indicate that methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate exhibits promising cytotoxicity, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating notable inhibition.

Case Study: Antimicrobial Efficacy

The antimicrobial activity was assessed using the well diffusion method:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Methyl Compound | E. coli | 10.5 | 280 |

| Methyl Compound | S. aureus | 13 | 265 |

These findings suggest that the compound could be a viable candidate for developing new antimicrobial therapies.

Materials Science Applications

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate can also be utilized in materials science due to its unique structural properties. The compound's ability to form stable polymers can be explored for applications in coatings, adhesives, and other polymeric materials.

Polymeric Applications

Research into the polymerization of this compound suggests it can serve as a monomer for creating functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-(methoxymethyl)furan-2-carboxylate

- 5-((4-Isopropylphenoxy)methyl)furan-2-carboxylic acid

- 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane

Uniqueness

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with a phenylpropan-2-yl group and a phenoxy methyl group makes it a versatile compound for various applications .

Activité Biologique

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate, also known by its CAS number 832740-52-0, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 350.41 g/mol |

| Molecular Formula | C22H22O4 |

| SMILES | CC(C)(c1ccccc1)c1ccc(cc1)OCc1ccc(C(=O)OC)o1 |

| LogP | 5.2031 |

| Polar Surface Area | 36.21 Ų |

| Hydrogen Bond Acceptors | 5 |

These properties indicate a relatively lipophilic compound, which may influence its absorption and distribution in biological systems.

Enzyme Inhibition

Research indicates that related compounds can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and their inhibition can have implications for neurodegenerative diseases like Alzheimer's. The inhibition constants (Ki values) for related compounds range from nanomolar to micromolar concentrations, suggesting potent activity .

Anti-inflammatory Properties

Compounds with structural similarities have been investigated for their anti-inflammatory effects. For example, some furan derivatives are known to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The specific mechanisms often involve the modulation of signaling pathways like NF-kB and MAPK .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of various furan derivatives, including methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate). The study reported on the compound's ability to inhibit certain enzymes associated with inflammation and pain pathways. The results indicated that structural modifications could enhance biological activity, suggesting a pathway for further development .

Another research effort focused on the pharmacokinetics of furan derivatives, demonstrating that modifications in the side chains significantly influenced their bioavailability and metabolic stability. This is crucial for developing therapeutic agents from these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.